molecular formula C7H7BrF3N5 B1482848 1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098068-65-4

1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1482848
CAS No.: 2098068-65-4
M. Wt: 298.06 g/mol
InChI Key: BZRLVEZZSZUNME-UHFFFAOYSA-N
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Description

The compound “1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has an azidoethyl group (-CH2-CH2-N3), a bromo group (-Br), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with an azidoethyl group, a bromo group, a methyl group, and a trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, while the various substituents (azidoethyl, bromo, methyl, trifluoromethyl) add complexity to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The azido group could participate in click reactions, the bromo group could undergo nucleophilic substitution reactions, and the trifluoromethyl group could take part in various organofluorine reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar azido and trifluoromethyl groups could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known for its strong electronegativity, which can affect the binding affinity of enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, the azidoethyl group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules in biochemical studies .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior . The impact on cellular metabolism is also notable, as the compound can affect the activity of metabolic enzymes and the production of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the binding affinity of the compound to its target molecules by increasing hydrophobic interactions and altering the electronic environment . The azidoethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition or activation . Additionally, the bromine atom can form halogen bonds with biomolecules, further stabilizing the interactions . These molecular interactions collectively contribute to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as altered gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and behavior. As the dosage increases, the compound can induce significant changes in cellular processes, such as enhanced enzyme inhibition or activation . High doses of the compound have been associated with toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites in cells

Properties

IUPAC Name

1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3N5/c1-4-5(8)6(7(9,10)11)14-16(4)3-2-13-15-12/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRLVEZZSZUNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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